molecular formula C11H14N2O2 B13516449 Ethyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate

Ethyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate

Cat. No.: B13516449
M. Wt: 206.24 g/mol
InChI Key: SRGGCTOVGGDNOT-UHFFFAOYSA-N
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Description

Ethyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its fused benzene and pyrazine rings, making it a valuable scaffold in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 2,3-diamino benzoate with oxalic acid monohydrate at 140°C to yield methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate. This intermediate is then chlorinated with thionyl chloride (SOCl2) to form a dichloro compound, which is subsequently hydrolyzed in the presence of aqueous sodium hydroxide in methanol to produce the desired ethyl ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using cost-effective and environmentally friendly methods. Green chemistry principles are often applied to minimize waste and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions include various substituted quinoxaline derivatives, which have applications in medicinal chemistry and materials science .

Scientific Research Applications

Ethyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Ethyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatile chemical reactivity and wide range of applications in various fields of research and industry.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-2-15-11(14)8-4-3-5-9-10(8)13-7-6-12-9/h3-5,12-13H,2,6-7H2,1H3

InChI Key

SRGGCTOVGGDNOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)NCCN2

Origin of Product

United States

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